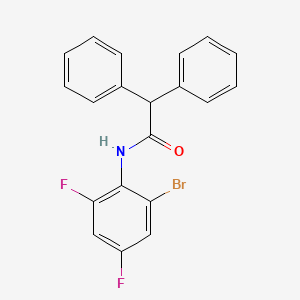

N-(2-Bromo-4,6-difluorophenyl)-2,2-diphenylethanamide

Description

N-(2-Bromo-4,6-difluorophenyl)-2,2-diphenylethanamide is a brominated and fluorinated aromatic amide characterized by a 2,2-diphenylethanamide group attached to a 2-bromo-4,6-difluorophenyl ring. This structure confers unique physicochemical properties, including high lipophilicity due to the diphenyl moiety and electronic effects from the bromine and fluorine substituents.

Propriétés

IUPAC Name |

N-(2-bromo-4,6-difluorophenyl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrF2NO/c21-16-11-15(22)12-17(23)19(16)24-20(25)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,18H,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTHAPVLGXGWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4,6-difluorophenyl)-2,2-diphenylethanamide typically involves the reaction of 2-bromo-4,6-difluoroaniline with 2,2-diphenylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction conditions may include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux conditions

- Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Bromo-4,6-difluorophenyl)-2,2-diphenylethanamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone for halogen exchange.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Applications De Recherche Scientifique

N-(2-Bromo-4,6-difluorophenyl)-2,2-diphenylethanamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(2-Bromo-4,6-difluorophenyl)-2,2-diphenylethanamide involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogs and Functional Group Variations

The compound can be compared to structurally related molecules, such as:

Key Observations :

- Target Compound: The diphenylethanamide group introduces significant steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility.

- The presence of chlorine adds further electronegativity.

Physical and Spectroscopic Properties

- Melting Points: Thiourea-Pyrazole Derivative: 84–86°C . Amino-Acetamide: Not reported, but expected to be lower due to reduced molecular symmetry. Target Compound: Likely higher than 100°C (estimated) due to aromatic stacking and molecular rigidity.

- Spectroscopic Signatures :

- NMR : The target compound’s ¹H-NMR would show aromatic protons (δ 6.5–8.0 ppm) and amide NH (~δ 8–10 ppm). In contrast, the thiourea derivative exhibits distinct NH signals at δ 11.74 and 9.46 ppm due to thiourea protons.

- IR : The target’s carbonyl stretch (C=O) would appear near 1680 cm⁻¹, while the thiourea derivative shows a C=S stretch at 1157 cm⁻¹.

Pharmacological and Industrial Relevance

- Lipophilicity: The target compound’s diphenyl group enhances blood-brain barrier penetration, making it suitable for central nervous system targets. In contrast, the amino-acetamide is more suited for hydrophilic environments.

- Toxicity and Stability : Bromine and fluorine in all three compounds improve metabolic stability but may pose toxicity risks if dehalogenation occurs. The thiourea group could generate reactive metabolites, requiring careful profiling.

Activité Biologique

N-(2-Bromo-4,6-difluorophenyl)-2,2-diphenylethanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-bromo-4,6-difluoroaniline with 2,2-diphenylacetyl chloride. The reaction is performed in the presence of a base like triethylamine and can be conducted in solvents such as dichloromethane under varying temperatures from room temperature to reflux conditions. The reaction time generally spans several hours to overnight.

Antiproliferative Effects

Recent studies have investigated the antiproliferative activity of this compound against various cancer cell lines. The compound has shown promising results with IC50 values indicating its effectiveness in inhibiting cell proliferation. For example, derivatives related to this compound exhibited IC50 values ranging from 1.45 to 4.25 μM against different cancer cell lines .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound A | HEp-2 | 3.5 |

| Compound B | NCI-H460 | 1.45 |

| Compound C | LN-229 | 4.25 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The presence of bromine and fluorine substituents enhances the compound's binding affinity to various enzymes and receptors, potentially influencing pathways involved in cell cycle regulation and apoptosis. Notably, studies have indicated that treatment with this compound leads to a dose-dependent accumulation of cells in the G2/M phase of the cell cycle across multiple cancer types .

Case Studies

- Study on Cancer Cell Lines : In a comparative study involving several derivatives of this compound, researchers found that certain modifications significantly increased antiproliferative activity while maintaining selectivity towards cancer cells over normal peripheral blood mononuclear cells (PBMCs). This selectivity is crucial for reducing potential side effects during therapeutic applications.

- Antiviral Activity Assessment : Another aspect explored was the antiviral potential of related compounds derived from the same synthetic pathway. While most compounds did not exhibit significant antiviral activity against tested viruses, some showed moderate effects against respiratory viruses such as Influenza A and B.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(2-Bromo-4,6-difluorophenyl)-2,2-diphenylethanamide, and what methodological considerations are critical for yield optimization?

- Answer : A typical synthesis involves coupling 2-bromo-4,6-difluoroaniline with 2,2-diphenylacetyl chloride using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane. Triethylamine is often added to scavenge HCl, and the reaction is maintained at low temperatures (e.g., 273 K) to minimize side reactions. Post-synthesis, purification via column chromatography or recrystallization from methylene chloride is recommended . Yield optimization requires strict stoichiometric control of reactants and inert atmosphere conditions to prevent hydrolysis of the acyl chloride intermediate.

Q. How can the purity and structural identity of this compound be validated post-synthesis?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and verifying the absence of unreacted precursors. High-resolution mass spectrometry (HRMS) provides molecular ion confirmation. Melting point analysis (e.g., 423–425 K for analogous bromo-difluoro acetamides) serves as a preliminary purity indicator .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Answer : Based on structurally similar brominated acetamides, personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection is mandatory. Work should be conducted in a fume hood due to potential respiratory irritancy. Storage at 0–6°C in airtight containers prevents degradation, and spills should be managed using inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

- Answer : Challenges include disorder in bromine/fluorine substituents and weak intermolecular interactions (e.g., C–H···F). Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is optimal. Refinement should incorporate riding models for H-atoms and anisotropic displacement parameters for heavy atoms. Twinning or low-resolution data may require synchrotron radiation or data collection at cryogenic temperatures .

Q. How can researchers analyze contradictory spectroscopic data (e.g., unexpected splitting in ¹⁹F NMR)?

- Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers in the diphenylethanamide group) or paramagnetic impurities. Variable-temperature NMR experiments can distinguish static vs. dynamic disorder. Computational modeling (DFT calculations) of fluorine chemical shifts helps validate experimental observations .

Q. What advanced chromatographic methods are suitable for detecting trace impurities in this compound?

- Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard. For polar impurities (e.g., unreacted aniline), hydrophilic interaction liquid chromatography (HILIC) is preferred. Mass spectrometry-coupled methods (LC-MS) identify impurities via fragmentation patterns, as demonstrated in pharmacopeial analyses of structurally related acetamides .

Q. How does the electron-withdrawing bromo and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

- Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings, while fluorine substituents deactivate the aromatic ring, directing electrophilic attacks to meta/para positions. Computational studies (e.g., Fukui indices) predict regioselectivity. Experimental validation involves palladium-catalyzed coupling with arylboronic acids under inert conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.